molecular formula C13H10ClFN2O B11947317 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea

1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea

Cat. No.: B11947317
M. Wt: 264.68 g/mol
InChI Key: GWTIEQDQJBVEJX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 3-chloroaniline with 2-fluoroaniline in the presence of a suitable coupling agent. One common method is the use of carbonyldiimidazole (CDI) as a coupling agent. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-fluorophenyl)urea
  • 1-(2-Chlorophenyl)-3-(2-fluorophenyl)urea
  • 1-(3-Chlorophenyl)-3-(2-chlorophenyl)urea

Uniqueness

1-(3-Chlorophenyl)-3-(2-fluorophenyl)urea is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H10ClFN2O

Molecular Weight

264.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-fluorophenyl)urea

InChI

InChI=1S/C13H10ClFN2O/c14-9-4-3-5-10(8-9)16-13(18)17-12-7-2-1-6-11(12)15/h1-8H,(H2,16,17,18)

InChI Key

GWTIEQDQJBVEJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC(=CC=C2)Cl)F

Origin of Product

United States

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